4-硝基-2-苯氧基苯胺

描述

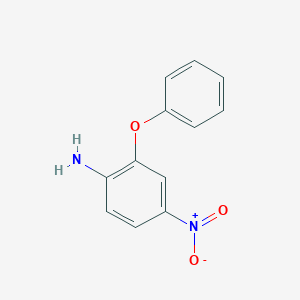

4-Nitro-2-phenoxyaniline is an organic compound with the molecular formula C12H10N2O3. It is known for its role as an impurity in the synthesis of the non-steroidal anti-inflammatory drug nimesulide . This compound is characterized by a nitro group (-NO2) and a phenoxy group (-O-Ph) attached to an aniline moiety, making it a significant intermediate in various chemical processes.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Nitro-2-phenoxyaniline serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, making it valuable for developing new materials and drugs. For instance, it is a key precursor in the synthesis of nimesulide, a selective COX-2 inhibitor used for its anti-inflammatory properties .

Biological Research

Pharmacological Studies

Research indicates that 4-nitro-2-phenoxyaniline exhibits potential biological activities, including anti-inflammatory and analgesic effects. It has been studied for its interactions with biomolecules, contributing to the understanding of inflammatory processes and the development of new therapeutic agents. The compound's ability to inhibit cyclooxygenase enzymes (COX) positions it as a candidate for further pharmacological exploration .

Herbicidal Applications

Beyond its pharmaceutical uses, derivatives of biphenyl ether, including 4-nitro-2-phenoxyaniline, have shown herbicidal properties. Studies suggest that such compounds can be effective in agricultural settings, targeting specific plant pathways while minimizing damage to non-target species .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, 4-nitro-2-phenoxyaniline is utilized in the manufacture of dyes and pigments. Its chemical properties allow it to form stable colorants that are used in various applications, from textiles to plastics. This versatility highlights its importance beyond laboratory settings .

Case Study 1: Synthesis of Nimesulide

A significant application of 4-nitro-2-phenoxyaniline is in the synthesis of nimesulide. The compound undergoes several transformations to produce nimesulide, which has been widely used for treating pain and inflammation. Research has demonstrated that variations in the synthesis process can affect the yield and purity of nimesulide, emphasizing the importance of 4-nitro-2-phenoxyaniline as an intermediate .

Case Study 2: Spectrophotometric Analysis

A study investigated the spectrophotometric properties of 4-nitro-2-phenoxyaniline when coupled with 8-hydroxyquinoline. The resulting complex exhibited distinct absorbance characteristics, which were utilized to develop a quantitative method for detecting trace amounts of the compound. This method demonstrated high sensitivity and precision, showcasing the analytical potential of 4-nitro-2-phenoxyaniline in research settings .

准备方法

Synthetic Routes and Reaction Conditions: 4-Nitro-2-phenoxyaniline can be synthesized through several methods. One common approach involves the nitration of 2-phenoxyaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of 4-nitro-2-phenoxyaniline often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and purity .

化学反应分析

Types of Reactions: 4-Nitro-2-phenoxyaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, leading to the formation of different oxidation products.

Major Products Formed:

Reduction: 4-Amino-2-phenoxyaniline is a major product formed when the nitro group is reduced.

Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be obtained.

作用机制

The mechanism of action of 4-nitro-2-phenoxyaniline involves its interaction with specific molecular targets. For instance, in the context of nimesulide synthesis, it acts as an intermediate that undergoes further chemical transformations. The nitro group can participate in redox reactions, while the phenoxy group can engage in various substitution reactions .

相似化合物的比较

2-Phenoxyaniline: Lacks the nitro group, making it less reactive in redox reactions.

4-Nitroaniline: Lacks the phenoxy group, limiting its applications in certain substitution reactions.

Nimesulide: Contains additional functional groups that impart anti-inflammatory properties

Uniqueness: 4-Nitro-2-phenoxyaniline is unique due to the presence of both nitro and phenoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its role as an impurity in nimesulide also highlights its importance in pharmaceutical quality control .

生物活性

4-Nitro-2-phenoxyaniline (4N2PA) is an organic compound with the molecular formula C₁₂H₁₀N₂O₃. It has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of 4N2PA, including its mechanisms of action, applications, and relevant case studies.

4-Nitro-2-phenoxyaniline features a biphenyl structure with a nitro group at the para position of one phenyl ring and an ether linkage to another phenyl ring. The introduction of the nitro group enhances its electron-withdrawing properties, influencing its reactivity and biological interactions.

Synthesis Methods

The synthesis of 4N2PA can be achieved through various methods, including:

- Nitration of 2-phenoxyaniline using concentrated sulfuric acid and nitric acid at controlled temperatures.

- Continuous flow reactors in industrial settings to ensure consistent quality and yield.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind covalently to DNA, resulting in cell death. Research indicates that similar nitro derivatives demonstrate significant antimicrobial activity against various microorganisms .

Anti-inflammatory Activity

4N2PA has been implicated in anti-inflammatory responses. It has shown potential in reducing Angiotensin-II induced hypertension and phenyl epinephrine-induced vasoconstriction in preliminary studies. These findings suggest that 4N2PA may act as a lead compound for developing antihypertensive agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of nitro compounds exhibit potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group was crucial for enhancing antibacterial effects through redox reactions that generate toxic species .

- Anti-hypertensive Effects : In a pharmacological evaluation, 4N2PA was found to significantly lower blood pressure in animal models induced with Angiotensin-II. This effect was comparable to established antihypertensive drugs like Losartan, indicating its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 4-Nitro-2-phenoxyaniline:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Nitro-2-phenoxyaniline | Nitro group + phenoxy linkage | Potential anti-inflammatory and antimicrobial effects |

| 4-Amino-2-phenoxyaniline | Amino group instead of nitro | Different reactivity profile |

| Nimesulide | Contains sulfonamide group | Known for anti-inflammatory properties |

| 4-Nitrophenol | Single phenolic structure | Used primarily as a disinfectant |

属性

IUPAC Name |

4-nitro-2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQKBVHAWXBMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278975 | |

| Record name | 4-nitro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-92-4 | |

| Record name | 4-Nitro-2-phenoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-2-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Nitro-2-phenoxyaniline in pharmaceutical research?

A1: 4-Nitro-2-phenoxyaniline (4N2PA) is identified as a potential impurity in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug [, ]. While not directly a drug itself, understanding its presence and detection in pharmaceutical formulations is crucial for quality control and assurance.

Q2: How can 4-Nitro-2-phenoxyaniline be detected in Nimesulide formulations?

A2: Researchers have developed a spectrophotometric method for detecting 4N2PA in Nimesulide formulations [, ]. This method involves diazotization of 4N2PA followed by coupling with 8-hydroxyquinoline, resulting in a color change that can be measured spectrophotometrically. This provides a sensitive and specific way to quantify even minute amounts of this impurity.

Q3: What is the molecular structure of 4-Nitro-2-phenoxyaniline and its key characteristics?

A3: 4-Nitro-2-phenoxyaniline consists of two aromatic rings linked by an oxygen atom in a synperiplanar conformation []. The dihedral angle between the rings is 71.40 (12)°. Crystallographic analysis reveals that molecules of 4N2PA interact through intermolecular N—H⋯O hydrogen bonds in its solid state [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。